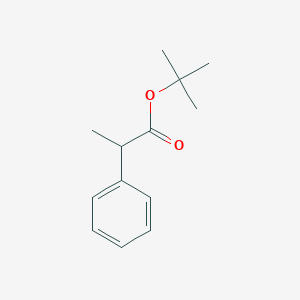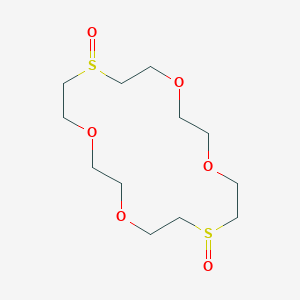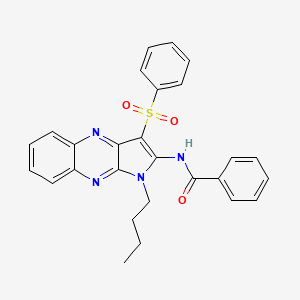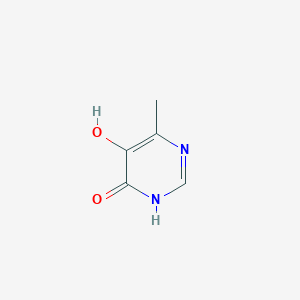
tert-Butyl 2-phenylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-phenylpropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a tert-butyl group attached to the ester functional group, which is linked to a phenylpropanoate moiety. The presence of the tert-butyl group imparts unique chemical properties to the compound, making it valuable in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenylpropanoate typically involves the esterification of 2-phenylpropanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-phenylpropanoate can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient large-scale production of the ester with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-phenylpropanoic acid and tert-butyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Hydrolysis: 2-phenylpropanoic acid and tert-butyl alcohol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: 2-phenylpropanol.
Applications De Recherche Scientifique
tert-Butyl 2-phenylpropanoate finds applications in various scientific research fields, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also employed in the study of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a prodrug that can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-phenylpropanoate primarily involves its hydrolysis to release 2-phenylpropanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of water, catalyzed by either an acid or a base. The resulting 2-phenylpropanoic acid can then interact with various molecular targets and pathways, depending on the specific application or biological system.
Comparaison Avec Des Composés Similaires
Methyl 2-phenylpropanoate: Similar ester structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-phenylpropanoate: Similar ester structure but with an ethyl group instead of a tert-butyl group.
tert-Butyl benzoate: Similar ester structure but with a benzoate moiety instead of a phenylpropanoate moiety.
Uniqueness: tert-Butyl 2-phenylpropanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective esterification or transesterification is desired, as well as in applications requiring enhanced stability.
Propriétés
Numéro CAS |
2901-11-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
tert-butyl 2-phenylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-10H,1-4H3 |
Clé InChI |
ANRMTVJCEZBLMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
![4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11965046.png)

![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965075.png)


![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide](/img/structure/B11965093.png)


![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
